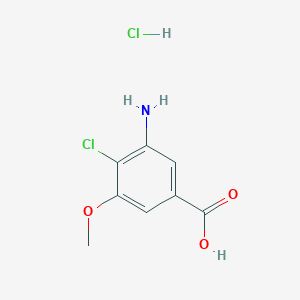

3-Amino-4-chloro-5-methoxybenzoic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Amino-4-chloro-5-methoxybenzoic acid hydrochloride is a chemical compound that is structurally related to various benzoic acid derivatives. These derivatives have been extensively studied due to their potential biological activities and applications in pharmaceutical chemistry. For instance, compounds derived from 4-amino-5-chloro-2-methoxybenzoic acid have been synthesized and evaluated for their affinity towards 5-HT4 receptors, which are significant in gastrointestinal motility and other physiological processes .

Synthesis Analysis

The synthesis of related compounds often involves the substitution of different functional groups to alter the chemical and biological properties. For example, the esterification of 4-amino-5-chloro-2-methoxybenzoic acid with substituted 1-piperidineethanol leads to potent 5-HT4 receptor agonists . Similarly, the chlorination of 4-aminobenzoic acid and its derivatives has been explored to obtain chlorinated compounds, which could serve as intermediates for further chemical transformations . The synthesis of chlorinated analogues of 3-amino-5-hydroxybenzoic acid, a precursor in antibiotic biosynthesis, has been achieved through selective chlorination and protodechlorination techniques .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic and computational methods. For instance, the X-ray crystal structures of certain benzoate derivatives have been determined, providing insights into their conformation and potential interactions with biological targets . Density functional theory (DFT) has been employed to optimize the structure of 4-amino-5-chloro-2-methoxybenzoic acid and predict its vibrational frequencies, which show good agreement with experimental data .

Chemical Reactions Analysis

The chemical reactivity of benzoic acid derivatives is influenced by the presence of substituents on the aromatic ring. The formation of anionic σ-complexes and intermediate complexes has been observed during the nucleophilic substitution reactions of chloro- and methoxy-substituted dinitrobenzoic acids with hydroxide ion . These reactions are crucial for understanding the mechanisms of aromatic nucleophilic substitution and designing new synthetic pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are characterized by their spectroscopic signatures and thermodynamic behavior. The FTIR, FT-Raman, UV, and NMR spectra provide valuable information about the functional groups and electronic structure of the molecule . The first-order hyperpolarizability and HOMO-LUMO analysis contribute to the understanding of the compound's nonlinear optical properties and electronic transitions .

Aplicaciones Científicas De Investigación

Chemical Properties and Synthesis

3-Amino-4-chloro-5-methoxybenzoic acid hydrochloride is a chemical compound with potential applications in scientific research due to its unique structural properties. Studies have explored its synthesis and properties alongside related compounds, contributing to the development of novel materials and molecules. For instance, research into N-alkoxy-3,5-dinitro-4-aminobenzoic acid derivatives has shown controlled physico-chemical properties, indicating potential utility in various chemical reactions and material science applications (Tudose et al., 2010).

Antimicrobial Activities

The antimicrobial properties of compounds derived from or related to this compound have been a subject of interest. Synthesis and testing of new pyridine derivatives, for instance, have demonstrated variable and modest antimicrobial activity, showcasing the compound's potential role in developing new antimicrobial agents (Patel et al., 2011).

Polyaniline Doping

Research into polyaniline doping with benzoic acid and its derivatives, including 3-aminobenzoic acid, has revealed significant findings. These compounds can dope polyaniline, impacting its conductivity and thus broadening the scope of applications for electrically conductive polymers. This area of study highlights the potential of this compound in modifying polymer properties for advanced technologies (Amarnath & Palaniappan, 2005).

Molecular Characterization and Properties

Spectral analysis and molecular characterization of similar compounds have been extensively studied, providing insights into their physical, chemical, and biological properties. For example, the spectroscopic analysis of 4-amino-5-chloro-2-methoxybenzoic acid has offered valuable information on its vibrational frequencies, NMR chemical shifts, and electronic properties. Such detailed molecular characterization is essential for understanding the interactions and potential applications of these compounds in various scientific fields (Poiyamozhi et al., 2012).

Corrosion Inhibition

The corrosion inhibition performance of derivatives on mild steel in acidic media has been evaluated, suggesting applications in corrosion prevention. Compounds structurally related to this compound have shown high inhibition efficiency, indicating their potential as protective agents against metal corrosion (Bentiss et al., 2009).

Propiedades

IUPAC Name |

3-amino-4-chloro-5-methoxybenzoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3.ClH/c1-13-6-3-4(8(11)12)2-5(10)7(6)9;/h2-3H,10H2,1H3,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUQOPFPGGLKLHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1Cl)N)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-(2,5-dimethylbenzyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2550655.png)

![N-{4-[(2-cyanobenzyl)oxy]phenyl}acetamide](/img/structure/B2550660.png)

![7-Amino-6-bromo-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2550661.png)

![N-(4-methoxyphenyl)-6-(4-oxo-2-thioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)hexanamide](/img/structure/B2550669.png)

![5-({6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}amino)-2-hydroxybenzoic acid](/img/structure/B2550670.png)

![N-(4-fluorobenzyl)-2-(3-methylphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2550671.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2550677.png)